2-Amino-5-bromo-3-iodobenzonitrile
Overview
Description
2-Amino-5-bromo-3-iodobenzonitrile is a halogenated aromatic compound with the molecular formula C7H4BrIN2. This compound is characterized by the presence of amino, bromo, and iodo substituents on a benzonitrile core. It is a valuable intermediate in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-iodobenzonitrile typically involves halogenation reactions. One common method is the bromination of 2-amino-3-iodobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-3-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions:
Cross-Coupling Reactions: The bromo and iodo groups make it suitable for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Organic Solvents: Such as dichloromethane and acetonitrile.
Base: Often used to deprotonate the amino group during substitution reactions.
Major Products:
Heterocyclic Compounds: Such as indoles and quinazolines.
Substituted Benzonitriles: With various functional groups introduced through substitution reactions.
Scientific Research Applications
2-Amino-5-bromo-3-iodobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-iodobenzonitrile depends on its specific application. In cross-coupling reactions, the bromo and iodo groups facilitate the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The amino group can act as a nucleophile, participating in various substitution and cyclization reactions .
Comparison with Similar Compounds
- 2-Amino-5-bromobenzonitrile
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-5-bromo-3-iodoacetophenone
- 2-Amino-5-bromo-3-iodobenzamide
Uniqueness: 2-Amino-5-bromo-3-iodobenzonitrile is unique due to the presence of both bromo and iodo substituents, which enhance its reactivity in cross-coupling and substitution reactions. This dual halogenation provides greater versatility in synthetic applications compared to compounds with only one halogen substituent .
Properties
IUPAC Name |
2-amino-5-bromo-3-iodobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAPUHOUXZSDPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.